Procyanidin B3
Overview
Description
Procyanidin B3 is a B type proanthocyanidin and a catechin dimer . It is a polyphenol flavonoid dimer of (+)-catechin . It can be found in red wine, barley, beer, peach, or in Jatropha macrantha .
Synthesis Analysis
Molar equivalents of synthetic (2R,3S,4R or S)-leucocyanidin and (+)-catechin condense with exceptional rapidity at pH 5 under ambient conditions to give the all-trans-[4,8]- and [4,6]-bi-[ (+)-catechins] (procyanidins B3, B6) the all-trans-[4,8:4,8]- and [4,8:4,6]-tri-[ (+)-catechins] (procyanidin C2 and isomer) .Molecular Structure Analysis
B-type procyanidins are characterized by a single interflavan bond between carbon-4 of the B-ring and either carbon-8 or carbon-6 of the C-ring . The most common B-type compounds are B1, B2, B3, and B4 .Chemical Reactions Analysis
Procyanidins are derived from proanthocyanidins, also known as condensed tannins . They are polyphenols abundant in dietary fruits, vegetables, nuts, legumes, and grains .Physical And Chemical Properties Analysis
The chemical formula of Procyanidin B3 is C30H26O12 and its molar mass is 578.52 g/mol .Scientific Research Applications
Interaction with Bovine Serum Albumin Procyanidin B3 demonstrates interaction with bovine serum albumin (BSA), as evidenced by various spectroscopy methods and molecular docking. This interaction is driven by electrostatic and hydrophobic forces, indicating potential roles in storage and transport of procyanidin B3 in the circulatory system to target organs, and could induce conformational changes in BSA (Li, Wang, Chen, & Lu, 2014).
Binding with Trypsin and Pepsin Procyanidin B3 binds to trypsin and pepsin, proteins involved in digestion. The binding is attributed to hydrophobic, hydrogen bonding, and electrostatic interactions, suggesting implications for its biological activity in vivo (Li & Geng, 2016).
Potential as a Hair Growing Agent Topical application of procyanidin B3 has been investigated for its potential as a hair growth agent. Clinical trials indicate its effectiveness in promoting hair growth without adverse side effects, suggesting potential therapeutic application for male pattern baldness (Kamimura, Takahashi, & Watanabe, 2000).
Antioxidant Activities Procyanidin B3 demonstrates antioxidant activities, as evidenced in a study evaluating its ability to scavenge radicals. The compound's enhanced radical scavenging activity over its monomer counterparts suggests potential applications in preventing oxidative stress-related diseases (Mizuno, Nakanishi, Matsubayashi, Imai, Arai, Matsumoto, & Fukuhara, 2017).
Inhibition of Adipogenesis Procyanidin B3 inhibits adipogenesis in cells by targeting peroxisome proliferator-activated receptor γ, with miR-483-5p involved in the mechanism. This suggests a role in managing obesity and related metabolic disorders (Zhang, Huang, Shao, Bi, Chen, & Ye, 2017).
Metabolism and Excretion Studies Studies on metabolism and excretion of procyanidins in animals provide insights into its bioavailability and pharmacokinetics, which are crucial for understanding its therapeutic potential and safety profile (Rzeppa, Bittner, Döll, Dänicke, & Humpf, 2012).
Safety And Hazards
Future Directions
Procyanidin B3 is promising in the treatment of chronic metabolic diseases such as cancer, diabetes, and cardiovascular disease, as they prevent cell damage related to oxidative stress . Despite recent advances, multiple questions and challenges remain regarding procyanidin’s action, biogenesis, and bioavailability mechanisms. Further investigation of procyanidin’s metabolism, genetics, and cellular effects is necessary and should be pursued .
properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-AVFWISQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178193 | |
Record name | Procyanidin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Procyanidin B3 | |
CAS RN |
23567-23-9 | |
Record name | Procyanidin B3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23567-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyanidin B3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Procyanidin B3 from barley | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROCYANIDIN B3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC1A0KEAQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Procyanidin B3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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